molecular formula C9H8BrF3O2 B1405752 (1S)-1-(3-bromo-4-methoxyphenyl)-2,2,2-trifluoroethan-1-ol CAS No. 1461689-30-4

(1S)-1-(3-bromo-4-methoxyphenyl)-2,2,2-trifluoroethan-1-ol

Cat. No. B1405752
CAS RN: 1461689-30-4
M. Wt: 285.06 g/mol
InChI Key: JKZPYJJPAHZBFZ-QMMMGPOBSA-N
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Description

“(1S)-1-(3-bromo-4-methoxyphenyl)-2,2,2-trifluoroethan-1-ol” is a complex organic compound. It contains a bromo-methoxyphenyl group, which is a phenyl ring with a bromine atom and a methoxy group attached. It also contains a trifluoroethan-1-ol group, which is an ethane structure with three fluorine atoms and a hydroxyl group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these groups around the central carbon atom. The presence of the bromo, methoxy, and trifluoroethan-1-ol groups would likely result in a complex three-dimensional structure .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the bromo, methoxy, and trifluoroethan-1-ol groups. The bromine atom is a good leaving group, which could make this compound susceptible to nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the bromo, methoxy, and trifluoroethan-1-ol groups could impact properties such as polarity, solubility, and boiling/melting points .

Scientific Research Applications

Nucleophilic Substitution and Elimination Reactions

This compound has been studied in the context of nucleophilic substitution and elimination reactions. Toteva and Richard (1996) investigated the reaction mechanisms involving 1-(4-methoxyphenyl)-3-methyl-3-butyl derivatives in aqueous solutions, providing insights into the behavior of tertiary carbocations in these reactions (Toteva & Richard, 1996).

Carbocation Intermediates in Bimolecular Nucleophilic Substitution

Richard and Yeary (1993) explored the effect of nucleophilic anions on the rate constants for reactions involving 1-(4-methoxyphenyl)-2,2,2-trifluoroethyl iodide and bromide. Their work highlights the role of carbocation intermediates in these reactions, contributing to our understanding of bimolecular nucleophilic substitution mechanisms (Richard & Yeary, 1993).

Synthesis and Biological Evaluation

Sherekar, Kakade, and Padole (2021) conducted a study on the synthesis and biological evaluation of certain compounds derived from 1-(4-bromo-1-hydroxynaphthalen-2-yl)-ethan-1-one, highlighting the potential biological applications of these compounds (Sherekar, Kakade, & Padole, 2021).

Optical Properties and Solid-State Emission

Li, Vamvounis, and Holdcroft (2002) investigated how postfunctionalization of poly(3-hexylthiophene) with various functional groups, including 4-methoxyphenyl, affects the optical and photophysical properties of poly(thiophene)s. This research has implications for the development of materials with enhanced optical properties (Li, Vamvounis, & Holdcroft, 2002).

Reactions in Organic Synthesis

Dmowski and Ignatowska (2003) explored the sodium dithionite initiated reactions of 1-bromo-1-chloro-2,2,2-trifluoroethane with enol ethers of cyclic ketones, contributing to the field of organic synthesis and providing insights into the reactivity of trifluoroethane derivatives (Dmowski & Ignatowska, 2003).

Mechanism of Action

Without specific context or application, it’s difficult to determine the mechanism of action for this compound .

Future Directions

The potential applications and future directions for this compound would depend on its physical and chemical properties, as well as its reactivity. It could potentially be used in the synthesis of other complex organic compounds .

properties

IUPAC Name

(1S)-1-(3-bromo-4-methoxyphenyl)-2,2,2-trifluoroethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrF3O2/c1-15-7-3-2-5(4-6(7)10)8(14)9(11,12)13/h2-4,8,14H,1H3/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKZPYJJPAHZBFZ-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(C(F)(F)F)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)[C@@H](C(F)(F)F)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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